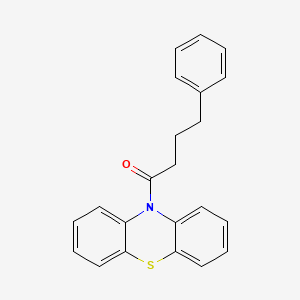

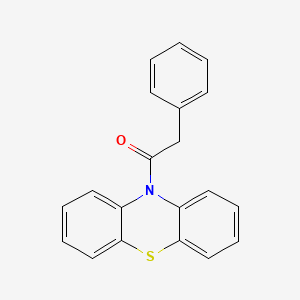

1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Die Synthese von 1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-on umfasst typischerweise die Reaktion von Phenothiazin mit geeigneten Reagenzien, um die Butanon- und Phenylgruppen einzuführen. Ein üblicher Syntheseweg beinhaltet die Reaktion von Phenothiazin mit 4-Phenylbutan-1-on unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln, um die Reaktion zu erleichtern und die Ausbeute zu verbessern .

Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Dazu gehört oft die Verwendung von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-on unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln oder Nukleophilen, um neue funktionelle Gruppen einzuführen .

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation der Verbindung zu entsprechenden Sulfoxiden oder Sulfonen führen, während die Reduktion zur Bildung reduzierter Phenothiazinderivate führen kann.

Wissenschaftliche Forschungsanwendungen

1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-on wurde auf seine potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen hin untersucht. In der Chemie wird es als Vorläufer für die Synthese anderer Phenothiazinderivate mit potenziellen biologischen Aktivitäten verwendet. In der Biologie und Medizin sind Phenothiazinderivate für ihre antipsychotischen, antimikrobiellen und krebshemmenden Eigenschaften bekannt .

In der Industrie wird diese Verbindung bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter optoelektronische Geräte und Sensoren. Seine einzigartigen strukturellen Merkmale machen es für Anwendungen in der organischen Elektronik und Photonik geeignet .

Wirkmechanismus

Der Wirkmechanismus von 1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Phenothiazinderivate sind dafür bekannt, mit Dopaminrezeptoren im Gehirn zu interagieren, was die Grundlage für ihre antipsychotischen Wirkungen ist. Darüber hinaus können diese Verbindungen mit anderen zellulären Zielstrukturen interagieren, einschließlich Enzymen und Ionenkanälen, was zu ihren vielfältigen biologischen Aktivitäten führt .

Wirkmechanismus

The mechanism of action of 1-(10H-phenothiazin-10-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. Phenothiazine derivatives are known to interact with dopamine receptors in the brain, which is the basis for their antipsychotic effects. Additionally, these compounds can interact with other cellular targets, including enzymes and ion channels, leading to their diverse biological activities .

Vergleich Mit ähnlichen Verbindungen

1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-on kann mit anderen Phenothiazinderivaten wie Chlorpromazin und Fluphenazin verglichen werden. Obwohl alle diese Verbindungen einen gemeinsamen Phenothiazinkern aufweisen, verleihen ihre einzigartigen Substituenten unterschiedliche biologische Aktivitäten und therapeutische Potenziale .

Chlorpromazin: Bekannt für seine antipsychotischen Eigenschaften, wird es häufig zur Behandlung von Schizophrenie und anderen psychiatrischen Erkrankungen eingesetzt.

Fluphenazin: Ein weiteres Antipsychotikum, das zur Langzeitbehandlung von psychotischen Störungen eingesetzt wird.

Promazin: Wird als Beruhigungsmittel und wegen seiner Antiemetika-Eigenschaften eingesetzt.

Die Einzigartigkeit von 1-(10H-Phenothiazin-10-yl)-4-phenylbutan-1-on liegt in seinen spezifischen strukturellen Modifikationen, die im Vergleich zu anderen Phenothiazinderivaten möglicherweise eindeutige Vorteile in Bezug auf Potenz, Selektivität und reduzierte Nebenwirkungen bieten.

Eigenschaften

Molekularformel |

C22H19NOS |

|---|---|

Molekulargewicht |

345.5 g/mol |

IUPAC-Name |

1-phenothiazin-10-yl-4-phenylbutan-1-one |

InChI |

InChI=1S/C22H19NOS/c24-22(16-8-11-17-9-2-1-3-10-17)23-18-12-4-6-14-20(18)25-21-15-7-5-13-19(21)23/h1-7,9-10,12-15H,8,11,16H2 |

InChI-Schlüssel |

IDGMQHJPMVCZGQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CCCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Tyr-Pro-Phe-NH-CH2-]2](/img/structure/B10839085.png)

![[Sar1,Bpa3]AngII](/img/structure/B10839093.png)

![{[(9Z)-octadec-9-en-1-yl]sulfamoyl}amine](/img/structure/B10839108.png)

![[Sar1,Bpa8]AngII](/img/structure/B10839112.png)

![[Sar1,Tdf2]AngII](/img/structure/B10839119.png)

![[Sar1Gly]GAL-B2](/img/structure/B10839136.png)

![[Tdf1]AngII](/img/structure/B10839143.png)

![[N40,Pro1,Tyr4,Nle 14]BB](/img/structure/B10839148.png)

![[Sar1Ala]GAL-B2](/img/structure/B10839153.png)

![1-(1-Benzo[b]thiophen-2-yl-cyclopentyl)-azepane](/img/structure/B10839170.png)